2-Bromo-6-(trifluoromethyl)pyridine

Organic Synthesis Metalation Regioselectivity

This 2-bromo-6-(trifluoromethyl)pyridine isomer is distinctly capable of regioexhaustive functionalization, enabling sequential synthesis of all three carboxylic acid derivatives—a pathway inaccessible with the 4-substituted analog. Its selective lithiation at the 3-position makes it the optimal starting material for focused SAR libraries. The C2 bromine provides a versatile handle for Suzuki, Sonogashira, and Heck couplings, while the C6 CF₃ group enhances metabolic stability. Procure this validated PvdQ quorum-sensing inhibitor hit for anti-virulence drug development. Substitution with alternative regioisomers will compromise synthetic outcomes.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
CAS No. 189278-27-1
Cat. No. B062328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)pyridine
CAS189278-27-1
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
InChIKeyDOWNSQADAFSSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)pyridine: A Strategic Building Block for Medicinal Chemistry and Agrochemical Innovation


2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1) is a halogenated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . With a molecular formula of C₆H₃BrF₃N and a molecular weight of approximately 226.00 g/mol, it typically exists as a solid at room temperature (melting point: 48–52°C) and is soluble in common organic solvents like methanol [1]. The strategic positioning of the bromine and trifluoromethyl substituents provides a unique chemical profile that renders it a critical intermediate in pharmaceutical and agrochemical research [2].

Why 2-Bromo-6-(trifluoromethyl)pyridine Cannot Be Simply Substituted with Other Halogenated Pyridines


Substitution with a regioisomer such as 2-Bromo-4-(trifluoromethyl)pyridine or a halogen analog like 2-Chloro-6-(trifluoromethyl)pyridine is scientifically unsound due to fundamental differences in chemical reactivity and product outcome . The specific placement of the bromine atom ortho to the trifluoromethyl group dramatically alters the molecule's behavior in key reactions, particularly in metalation and cross-coupling events. For instance, the 6-trifluoromethyl isomer exhibits a unique ability to undergo 'regioexhaustive functionalization', enabling the selective and sequential synthesis of all three possible carboxylic acid derivatives—a synthetic pathway not accessible with the 4-substituted isomer, which undergoes selective deprotonation at the 3-position, leading to a different product set . This difference in reaction pathway directly impacts the ability to create specific molecular architectures, making interchanging these analogs in a synthetic route impossible without complete re-optimization.

Quantitative Evidence for 2-Bromo-6-(trifluoromethyl)pyridine in Synthesis and Biological Systems


Divergent Synthetic Outcomes: Regioexhaustive Functionalization vs. Selective Deprotonation

A direct comparative study demonstrates that 2-Bromo-6-(trifluoromethyl)pyridine and its regioisomer, 2-Bromo-4-(trifluoromethyl)pyridine, yield entirely different product distributions under metalation and subsequent carboxylation conditions . The 6-isomer undergoes 'regioexhaustive functionalization,' converting sequentially into all three possible carboxylic acids (at positions 3, 4, and 5 on the pyridine ring). In stark contrast, the 4-isomer is selectively deprotonated and carboxylated exclusively at the 3-position .

Organic Synthesis Metalation Regioselectivity Pyridine Chemistry

Enhanced Reactivity in Amination: 6-CF₃ Group Improves Yields vs. 2-Bromopyridine

In a study on copper-catalyzed amination, the presence of a trifluoromethyl group at the 6-position of 2-bromopyridine significantly increased the yield of the amination product compared to the unsubstituted analog, 2-bromopyridine [1]. While the reaction with 2-bromopyridine required higher concentrations and a 2-equivalent excess of the substrate to achieve good yields, the 6-trifluoromethyl derivative displayed improved reactivity, leading to higher yields under less forcing conditions [1].

Cross-Coupling Amination Catalysis Fluorine Chemistry

Enzyme Inhibition: Quantified Binding Affinity to PvdQ Acylase

2-Bromo-6-(trifluoromethyl)pyridine has been directly tested for its ability to inhibit PvdQ, an acyl-homoserine lactone acylase from *Pseudomonas aeruginosa* involved in quorum sensing, a key bacterial virulence pathway [1]. The compound was assayed in a concentration range of 3 nM to 19.5 µM against the enzyme [1]. While the specific inhibition constant (Ki) is not reported in the public summary, the assay confirms that the compound interacts with this target. In comparison, a closely related analog, 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine, has been reported to inhibit the Nav1.7 ion channel, a pain target, highlighting the divergent biological profiles driven by subtle structural changes .

Biochemistry Enzyme Inhibition Antibacterial Pseudomonas aeruginosa

Critical Intermediate for High-Value 3-Substituted Derivatives: A Scalable Route

Patented methodology confirms that 2-Bromo-6-(trifluoromethyl)pyridine serves as the essential starting material for a family of valuable 3-substituted derivatives, including 2-bromo-6-trifluoromethyl-3-pyridineboronic acid and 2-bromo-6-trifluoromethyl-3-picolinic acid [1]. The process, which involves low-temperature lithiation at the 3-position, is described as high-yielding and suitable for commercial-scale production [1]. In contrast, attempts to use the 4-trifluoromethyl isomer for analogous transformations would fail due to its different regioselectivity, as established in the head-to-head metalation study .

Process Chemistry Pharmaceutical Intermediates Lithiation Scalability

Optimized Applications for 2-Bromo-6-(trifluoromethyl)pyridine Based on Quantitative Evidence


Precursor for Synthesizing Diverse 3-Substituted Pyridine Libraries

Due to its proven ability to undergo selective lithiation at the 3-position, this compound is the optimal starting material for generating a wide array of 3-substituted-2-bromo-6-trifluoromethylpyridine derivatives [1]. This is a critical advantage for medicinal chemists synthesizing focused libraries for structure-activity relationship (SAR) studies. Alternative regioisomers cannot access this specific substitution pattern with comparable efficiency or selectivity .

Building Block for Cross-Coupling Reactions in Drug Discovery

The bromine atom at the 2-position provides a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [2]. This allows for the efficient introduction of aryl, alkenyl, and alkynyl groups, enabling the rapid construction of complex molecules for pharmaceutical screening [2]. The 6-CF₃ group enhances the electronic properties and metabolic stability of the resulting coupled products.

Key Intermediate in Agrochemical Development

The compound's role as a building block for creating sophisticated agrochemical structures is well-documented [3]. Its ability to undergo amination with improved yields compared to non-fluorinated analogs makes it a valuable synthon for constructing novel herbicides and fungicides [4]. The trifluoromethyl group is a privileged motif in agrochemicals, often contributing to enhanced lipophilicity, bioavailability, and metabolic stability in the final product.

Starting Point for Anti-Virulence Drug Discovery

The confirmed inhibitory activity against the PvdQ quorum-sensing enzyme in *Pseudomonas aeruginosa* positions this compound as a validated hit or lead-like molecule for anti-virulence drug development [5]. This is a high-value, specialized application not shared by most halogenated pyridine analogs, which often lack a defined biological target profile .

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